molecular formula C10H16O B022417 beta-Cyclocitral CAS No. 432-25-7

beta-Cyclocitral

Cat. No.: B022417
CAS No.: 432-25-7
M. Wt: 152.23 g/mol
InChI Key: MOQGCGNUWBPGTQ-UHFFFAOYSA-N
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Description

β -Cyclocitral is a volatile compound, a C7 oxidized derivative of β -carotene. It is an analog of safranal that contributes to the flavor/aroma of several fruits, vegetables, ornamental plants, and also helps in attracting pollinators.
Beta-Cyclocitral, also known as Β-cyclocitral, belongs to the class of organic compounds known as organic oxides. These are organic compounds containing an oxide group. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and urine. This compound exists in all eukaryotes, ranging from yeast to humans. This compound is also a parent compound for other transformation products, including but not limited to, safranal, hydroxy-beta-cyclocitral, and picrocrocin. This compound is a sweet, clean, and damascone tasting compound that can be found in a number of food items such as tea, fig, oat, and safflower. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a monoterpenoid formally derived from citral by cyclisation. It is a volatile compound produced by a cyanobacteria. It has a role as a bacterial metabolite.

Scientific Research Applications

  • Plant Biology and Agriculture:

    • Beta-Cyclocitral enhances excess light acclimation in Arabidopsis by decreasing reactive oxygen species production, promoting nuclear localization of NPR1, and upregulating glutathione-S-transferase transcriptional expression, thus upregulating salicylic acid signaling (Lv, Zhou, Zeng, & Xing, 2015).
    • It promotes cell divisions in root meristems, stimulating branching and growth in crops like rice, and enhances stress tolerance in both monocots and eudicots (Dickinson et al., 2018; Dickinson et al., 2019).
    • It mitigates photooxidative stress by recruiting the xenobiotic response, involving SCL14, TGAII, and ANAC102 transcription factors (d’Alessandro, Ksas, & Havaux, 2018).
    • This compound primes plants for multiple stress acclimation without compromising plant growth, promoting defense and maintaining growth under stress (Deshpande & Mitra, 2023).
  • Environmental Science and Ecology:

    • Produced by Microcystis aeruginosa, this compound can inhibit and damage cells, acting as a terpenoid chemical (Zhang, Lin, Zhang, Li, & Gao, 2013).
    • It lyses cyanobacterial cells through morphological changes, aiding in the control of these organisms in water bodies (Ozaki et al., 2009; Chang et al., 2011).
    • It is a key compound for regulating cyanobacteria occurrence and species composition in aquatic environments, and is a powerful repellent to grazers (Yamashita et al., 2020; Jüttner et al., 2010).
    • It poisons other algal cells by inducing programmed cell death triggered by increased H2O2 (Sun, Zhou, & Zuo, 2019).
  • Chemistry and Biochemistry:

    • This compound condenses with benzaldehyde in the presence of base catalysts to produce 2-benzopyrans (Frank, 1981).
    • Its derivatives play roles in stress acclimation, competition inhibition, and communication across various organisms (Havaux, 2020).
  • Pharmacology and Toxicology:

    • Beta-Cyclocitric acid, derived from this compound, elicits drought tolerance in plants by a mechanism different from known responses like stomatal closure and osmotic potential adjustment (d’Alessandro et al., 2019; d’Alessandro et al., 2018).
  • Microbial and Environmental Biotechnology:

    • Certain bacterial strains efficiently decompose this compound, making them suitable for studying its biodegradation (Zhi, 2014).
    • UV/persulfate and UV/free chlorine processes effectively degrade it, but the formation of DBPs in post-chlorination should be considered (Xiang et al., 2020; Kim, Kim, & Zoh, 2019).

Mechanism of Action

Target of Action

Beta-Cyclocitral (βCC) is a main apocarotenoid of β-carotene . It primarily targets the nuclear gene expression in plants . It also targets the root meristems in plants, promoting cell divisions and stimulating lateral root branching .

Mode of Action

This compound interacts with its targets by acting as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . In root meristems, it promotes cell divisions and stimulates lateral root branching .

Biochemical Pathways

This compound affects the isoprenoid biosynthetic pathway underpinning carotenoid formation . It can be formed via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . It also regulates several signaling pathways, leading to stress tolerance .

Pharmacokinetics

It is known to be an endogenous volatile compound derived from the carotenoid β-carotene .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in plants’ resistance against stresses . It promotes cell divisions in root meristems and stimulates lateral root branching . It also enhances plant vigor in rice plants exposed to salt-contaminated soil .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It acts as a stress signal that accrues under adverse ecological conditions . Its effect on root growth is conserved in both monocots and eudicots, suggesting that it could be a valuable tool to enhance crop vigor under environmental stress .

Safety and Hazards

Beta-Cyclocitral is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGCGNUWBPGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047142
Record name beta-Cyclocitral
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Molecular Weight

152.23 g/mol
Source PubChem
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Boiling Point

62.00 to 63.00 °C. @ 3.00 mm Hg
Record name beta-Cyclocitral
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CAS No.

432-25-7, 52844-21-0
Record name β-Cyclocitral
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Record name beta-Cyclocitral
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Record name alpha(beta)-Cyclocitral
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Record name 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name 2,6,6-trimethylcyclohexene-1-carbaldehyde
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Record name 2,6,6-trimethylcyclohexenecarbaldehyde
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Record name .BETA.-CYCLOCITRAL
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Record name beta-Cyclocitral
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.
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67%

Synthesis routes and methods II

Procedure details

54.2 Ml (0.077M) of a 1.42N solution of butyl-lithium in hexane were added at -10/+15° to a solution of 10.0 g (0.055M) of methyl beta-cyclogeranate in 150 ml of anhydrous THF. After having been left at 15° during 5 mn, there were added to the reaction mixture 15.9 ml of a 70% solution of VITRIDE in toluene (0.055M). The temperature of the mixture was then raised to 40° and, at this temperature, it was left under stirring for 45 mn. The mixture was then rapidly poured at 15° onto a solution of 20.35 g (0.275M) of 2-butanol in 100 ml of THF. At the end of the reaction, 150 ml of a 5% aqueous HCl were rapidly added and an extraction was then carried out with ether. The combined organic extracts were washed, dried over Na2SO4 and concentrated to give a residue which, on distillation in a bulb apparatus, gave 7.74 g of beta-cyclocitral (purity: 76%; yield: 70%). By carrying out the hydrolysis with a saturated aqueous solution of ammonium chloride or with aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained the isomeric content of which was of about 70/30.
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70%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclocitral
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beta-Cyclocitral
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Customer
Q & A

Q1: What is β-Cyclocitral known for?

A1: β-Cyclocitral is a volatile organic compound known for its strong, citrusy, lemon-like aroma. [, , ]

Q2: Where is β-Cyclocitral naturally found?

A2: β-Cyclocitral is found in various natural sources, including: - Plants: It contributes to the aroma of fruits like oranges [] and apricots [], and is found in plants like maté (Ilex paraguariensis St. Hil.) []. - Fungi: Certain fungi, such as Lepista irina [], can produce β-cyclocitral through the degradation of β-carotene. - Microalgae: Dunaliella salina microalga extracts have shown the presence of β-cyclocitral, potentially contributing to its antimicrobial properties. []

Q3: How does β-Cyclocitral contribute to the aroma of certain fruits?

A3: β-Cyclocitral, along with other norisoprenoids, contributes significantly to the floral aroma profile of fruits like oranges. Specifically, it makes up around 8% of the total aroma intensity and 78% of the floral aroma category in Valencia orange juice. []

Q4: How does carotenoid pigmentation in fruits affect β-cyclocitral presence?

A4: Studies using tomato and watermelon varieties revealed that β-cyclocitral is predominantly found in fruits containing β-carotene. This suggests a connection between the presence of specific carotenoids and the production of certain aroma volatiles. []

Q5: Can β-cyclocitral be used as a lure for insect pests?

A5: Research has shown that β-cyclocitral can attract the spotted-wing drosophila (Drosophila suzukii), a pest that infests ripening fruits. This finding suggests a potential use for β-cyclocitral in pest management strategies. []

Q6: How do fungi produce β-cyclocitral?

A6: Some fungi, including Lepista irina, possess an extracellular peroxidase enzyme that can cleave β-carotene, leading to the formation of β-cyclocitral, along with other volatile compounds. [] This enzymatic degradation process highlights the role of fungi in influencing the aroma profiles of their surroundings.

Q7: What are the implications of fungal β-carotene degradation?

A7: The ability of fungi like Lepista irina to break down β-carotene and produce volatile compounds like β-cyclocitral plays a crucial role in natural carotenoid degradation processes, impacting flavor and aroma profiles in their ecological niches. []

Q8: What methods can be used to remove β-cyclocitral from water?

A8: Ozonation has been proven effective in removing β-cyclocitral from eutrophic water. This method follows first-order kinetics, with the rate influenced by factors like chemical structure and the presence of bicarbonate or natural organic carbon. []

Q9: How does β-cyclocitral relate to cyanobacterial blooms?

A9: During cyanobacterial blooms in water bodies like Lake Taihu, β-cyclocitral is often detected at high levels, primarily in the particulate fraction. Its concentration often exceeds the odor threshold, potentially contributing to taste and odor issues in the water. []

Q10: What factors influence β-cyclocitral concentration in water during algal blooms?

A10: Microcystis biomass is a significant predictor of β-cyclocitral levels in lake water during algal blooms. Additionally, factors like total phosphorus, chlorophyll-a, and phosphate concentration also contribute to the variation in β-cyclocitral levels. []

Q11: What is the chemical formula and molecular weight of β-cyclocitral?

A11: The molecular formula of β-cyclocitral is C10H14O, and its molecular weight is 150.22 g/mol.

Q12: How is β-cyclocitral synthesized?

A12: β-cyclocitral can be synthesized through various methods. One approach involves using it as a starting material in the synthesis of 9Z-locked retinoic acid analogs. [] Another method involves a Reformatsky reaction with methyl γ-bromosenecioate. [] Additionally, β-cyclocitral can be used in the preparation of tetradecanal, a key intermediate in vitamin A synthesis. []

Q13: Are there any efficient synthetic routes to compounds related to β-cyclocitral?

A13: Yes, researchers have developed efficient routes for synthesizing taiwaniaquinoids, which share structural similarities with β-cyclocitral. These methods utilize α- or β-cyclocitral as starting materials and involve key steps like intramolecular Friedel-Crafts alkylation and degradative oxidation. []

Q14: What analytical techniques are used to study β-cyclocitral?

A14: Several analytical techniques are employed to study β-cyclocitral, including: - Gas chromatography-mass spectrometry (GC-MS): This technique is widely used to identify and quantify β-cyclocitral in various matrices, such as orange juice, maté, and algal bloom water. [, , ] - Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: This technique enhances the sensitivity and selectivity of β-cyclocitral analysis by extracting and concentrating the volatile compound from the sample headspace before GC-MS analysis. [, , ] - Gas chromatography-olfactometry (GC-O): This technique helps correlate the presence of β-cyclocitral with specific aroma attributes, such as the floral notes in orange juice. [, ]

Q15: What factors influence the efficiency of β-cyclocitral analysis using HS-SPME?

A15: The efficiency of HS-SPME for β-cyclocitral analysis is affected by several parameters: - Fiber type: Different SPME fibers, such as polydimethylsiloxane (PDMS), divinylbenzene (DVB), carbowax (CW), and carboxen (CAR), exhibit varying affinities for β-cyclocitral. [, ] - Extraction temperature and time: Optimizing these parameters is crucial to achieve efficient extraction and concentration of β-cyclocitral from the sample. [, , ] - Sample matrix: The composition of the sample matrix can influence the partitioning of β-cyclocitral between the sample and the headspace, affecting extraction efficiency.

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